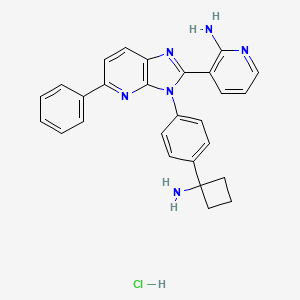

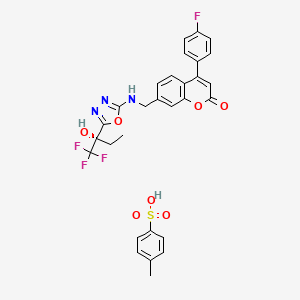

![molecular formula C22H19N3O2S B609135 N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide CAS No. 1404437-62-2](/img/structure/B609135.png)

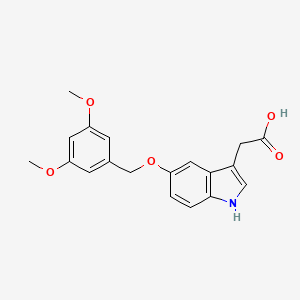

N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide

Overview

Description

“N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]-2-thiophenecarboxamide” is a chemical compound with the formula C22H19N3O2S . It is an aromatic amide . The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C22H19N3O2S/c1- 13 (2) 14- 9- 10- 16 (24- 21 (26) 19- 8- 5- 11- 28- 19) 15 (12- 14) 20- 22 (27) 25- 18- 7- 4- 3- 6- 17 (18) 23- 20/h3- 13H,1- 2H3, (H,24,26) (H,25,27) . The SMILES string is CC (C)C1=CC (=C (C=C1)NC (=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O . Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 389.472, and a mono-isotopic mass of 389.11980 . Other physical and chemical properties such as solubility are not mentioned in the available resources.Scientific Research Applications

Inhibition of STK33

ML-281 is an inhibitor of the serine/threonine kinase STK33 . STK33 is a kinase whose downregulation is toxic to KRAS-dependent cancer cell lines . ML-281 has 700- and 550-fold selectivity for STK33 over PKA and Aurora B kinase, respectively .

Selectivity Over Other Kinases

ML-281 is selective over 81 other kinases in a panel at a concentration of 1 µM . However, it does inhibit the activity of Fms-like tyrosine kinase (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2/KDR) by greater than 25% .

Potential Application in Cancer Research

ML-281 does not decrease the viability of KRAS-dependent or KRAS-independent cell lines . This suggests that it could be used in cancer research to study the effects of STK33 inhibition on various types of cancer cells.

4. Role in Acute Myeloid Leukemia (AML) Research The NUP98::NSD1 fusion gene is associated with extremely poor prognosis in patients with acute myeloid leukemia (AML) . NUP98::NSD1 induces self-renewal and blocks differentiation of hematopoietic stem cells, leading to the development of leukemia . ML-281 could potentially be used in research to study the effects of inhibiting STK33 in this context.

5. Potential Therapeutic Target in NUP98::NSD1-positive AML NUP98::NSD1 increases dependence on IL-3 for cell proliferation, due to overexpression of the alpha subunit of the IL-3 receptor (IL3-RA, also known as CD123) . ML-281 could potentially be used in research to study the effects of inhibiting STK33 on IL3-RA overexpression and its implications for NUP98::NSD1-positive AML.

AI-aided Drug Repurposing

Mechanism of Action

Target of Action

ML281 is a potent and selective inhibitor of the serine/threonine kinase STK33 . STK33 is a protein kinase that plays a crucial role in cell cycle regulation and apoptosis .

Mode of Action

ML281 interacts with STK33 by binding to its active site, thereby inhibiting its kinase activity . This inhibition prevents STK33 from phosphorylating its substrates, leading to alterations in various cellular processes .

Biochemical Pathways

The inhibition of STK33 by ML281 affects several biochemical pathways. For instance, it can impact the RAS signaling pathway, which is critical for cell proliferation and survival . .

Pharmacokinetics

It is known that ml281 has a high solubility in dmso , which suggests that it may have good bioavailability

Result of Action

ML281’s inhibition of STK33 can lead to a suppression of cell viability, as demonstrated in NCI-H446 cells . It’s important to note that even at the highest concentration tested (10 μm), ml281 had no effect on the viability of kras-dependent cancer cells .

properties

IUPAC Name |

N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOYIOLMBQSTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.